molecular formula C17H22N4O6S2 B3014971 methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034429-06-4

methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B3014971
CAS No.: 2034429-06-4
M. Wt: 442.51
InChI Key: GRAQMSKTTNVOKA-UHFFFAOYSA-N
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Description

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a combination of imidazole, piperidine, and carbamate functional groups

Mechanism of Action

Target of Action

The compound, also known as “methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate”, is a derivative of imidazole . Imidazole derivatives have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with multiple targets in the body.

Mode of Action

The mode of action of this compound is likely to be complex due to the presence of the imidazole moiety, which is known to interact with various biological targets . The compound may interact with its targets through a variety of mechanisms, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to the broad range of biological activities associated with imidazole derivatives . These could include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse due to the broad range of biological activities associated with imidazole derivatives . These could include effects on bacterial and mycobacterial growth, inflammation, tumor growth, blood glucose levels, allergic reactions, fever, viral replication, oxidative stress, amoebic and helminthic infections, fungal growth, and ulcer formation . .

Action Environment

The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. For example, the compound’s solubility in water and other polar solvents could potentially enhance its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation to introduce the 1-methyl group.

    Synthesis of the piperidine derivative: Piperidine can be sulfonylated using sulfonyl chloride in the presence of a base.

    Coupling reactions: The imidazole and piperidine derivatives are coupled through sulfonyl linkages.

    Carbamate formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activities due to its multiple functional groups.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-((4-((1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Lacks the 1-methyl group on the imidazole ring.

    Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)phenyl)carbamate: Lacks one of the sulfonyl groups.

Uniqueness

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to the presence of both sulfonyl and carbamate groups, which provide a combination of chemical reactivity and biological activity not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl N-[4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c1-20-12-9-18-16(20)28(23,24)14-7-10-21(11-8-14)29(25,26)15-5-3-13(4-6-15)19-17(22)27-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQMSKTTNVOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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